molecular formula C25H42O6S B13963469 Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- CAS No. 63512-58-3

Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)-

Cat. No.: B13963469
CAS No.: 63512-58-3
M. Wt: 470.7 g/mol
InChI Key: BMTHSYMGDTZVLF-UHFFFAOYSA-N
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Description

Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- is an organic compound with the molecular formula C25H42O6S It is characterized by a complex structure that includes a butanoic acid moiety, a pentadecyl chain, and a sulfophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- typically involves multiple steps. One common method includes the sulfonation of phenol followed by the alkylation with a pentadecyl chain. The final step involves the esterification with butanoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- may involve large-scale reactors and continuous flow processes. The use of advanced separation techniques such as distillation and crystallization ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.

    Substitution: The sulfophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, nucleophiles such as amines and thiols

Major Products

The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Investigated for its potential role in biological systems, including its interactions with cellular membranes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- involves its interaction with molecular targets such as enzymes and cellular membranes. The sulfophenoxy group can interact with specific receptors, leading to various biological effects. The pentadecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid bilayers and affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-(4-sulfophenoxy)-: Lacks the pentadecyl chain, resulting in different chemical and biological properties.

    Hexanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)-: Contains a longer aliphatic chain, affecting its solubility and reactivity.

    Octanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)-: Similar structure but with an even longer chain, leading to distinct physical and chemical characteristics.

Uniqueness

Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pentadecyl chain and the sulfophenoxy group makes it particularly versatile for various applications in research and industry.

Properties

CAS No.

63512-58-3

Molecular Formula

C25H42O6S

Molecular Weight

470.7 g/mol

IUPAC Name

2-(3-pentadecyl-4-sulfophenoxy)butanoic acid

InChI

InChI=1S/C25H42O6S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-22(31-23(4-2)25(26)27)18-19-24(21)32(28,29)30/h18-20,23H,3-17H2,1-2H3,(H,26,27)(H,28,29,30)

InChI Key

BMTHSYMGDTZVLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(CC)C(=O)O)S(=O)(=O)O

Origin of Product

United States

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